
1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2-methylbenzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
1-Methyl-N-(2-methylphenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Methyl-N-(2-methylphenyl)-1H-pyrazol-5-amine: This compound has a similar structure but with the amino group at a different position, leading to different chemical and biological properties.
1-Methyl-N-(2-methylphenyl)-1H-imidazol-4-amine: This compound contains an imidazole ring instead of a pyrazole ring, resulting in different reactivity and applications.
1-Methyl-N-(2-methylphenyl)-1H-triazol-4-amine: This compound has a triazole ring, which can confer different pharmacological activities compared to the pyrazole derivative.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-methyl-N-(2-methylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-9-5-3-4-6-11(9)13-10-7-12-14(2)8-10/h3-8,13H,1-2H3 |
InChI Key |
SEXNHWFPURAXRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



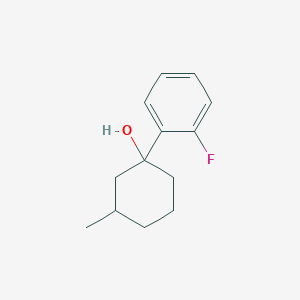
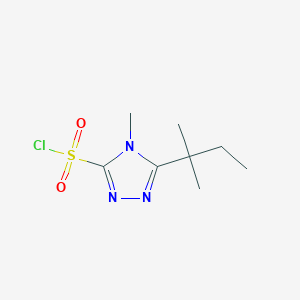
![1-[4-(3-Aminobenzenesulfonyl)phenyl]ethan-1-one](/img/structure/B15262229.png)
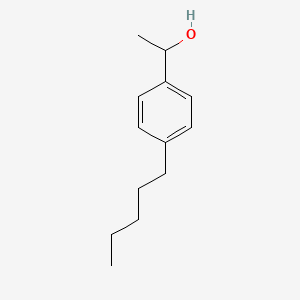
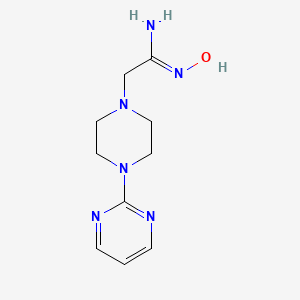


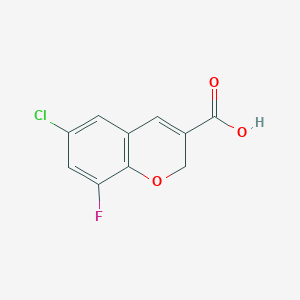
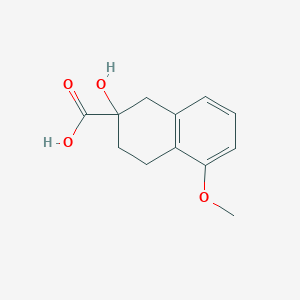

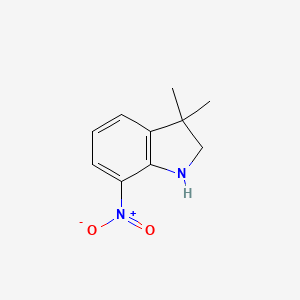
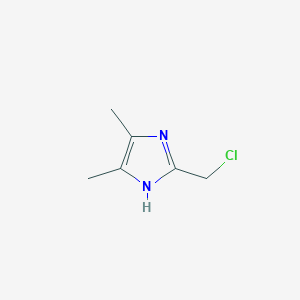
![5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid](/img/structure/B15262309.png)
